5-fluoro-3-iodo-1-methyl-1H-indole

Physicochemical Properties Lipophilicity Molecular Descriptors

Sourcing halogenated indole building blocks with unpredictable reactivity often leads to complex mixtures and low yields. 5-Fluoro-3-iodo-1-methyl-1H-indole (MW 275.06) provides a defined orthogonal scaffold where the 3-iodo group enables selective Pd-catalyzed coupling while the 5-fluoro group remains intact. - Enables clean sequential diversification without protecting group manipulation. - High computed lipophilicity (XLogP3 2.8) and metabolic stability from the aryl fluorine. - Iodine mass shift (exact mass 274.96 Da) supports MS internal standard and radioisotope labeling applications.

Molecular Formula C9H7FIN
Molecular Weight 275.065
CAS No. 1350378-38-9
Cat. No. B2670095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoro-3-iodo-1-methyl-1H-indole
CAS1350378-38-9
Molecular FormulaC9H7FIN
Molecular Weight275.065
Structural Identifiers
SMILESCN1C=C(C2=C1C=CC(=C2)F)I
InChIInChI=1S/C9H7FIN/c1-12-5-8(11)7-4-6(10)2-3-9(7)12/h2-5H,1H3
InChIKeyYEQWMJSBQCJAMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-3-iodo-1-methyl-1H-indole: Core Properties & Strategic Sourcing


5-Fluoro-3-iodo-1-methyl-1H-indole is a dihalogenated indole building block, C9H7FIN (MW 275.06), with a computed XLogP3-AA of 2.8 and a topological polar surface area of 4.9 Ų [1]. The presence of fluorine at the 5-position and iodine at the 3-position establishes a specific and predictable orthogonality in its reactivity profile. The iodine serves as a primary site for cross-coupling reactions, while the fluorine modulates electron density and metabolic stability without being displaced [2]. This defined structure provides a clear basis for compound selection, as its specific substitution pattern dictates reactivity in ways that other halogenated indole isomers cannot replicate.

Orthogonal Reactivity C3‑I enables selective cross‑coupling while C5‑F remains inert
Defined Halogenation Pattern Precise F/I substitution dictates reactivity not replicated by isomers
Sequential Diversification Supports multi‑step synthesis of compound libraries without protecting groups

5-Fluoro-3-iodo-1-methyl-1H-indole: Why Halogenation Pattern Matters


In the 5-fluoro-3-iodo-1-methyl-1H-indole scaffold, the 3-iodo and 5-fluoro groups are not merely interchangeable functional handles; their precise placement defines the entire synthetic logic of a sequence. Substituting a 3-bromo or 5-chloro analog alters the rate and selectivity of the first cross-coupling step, potentially leading to undesired side reactions or lower yields [1]. For instance, the high reactivity of the C3-I bond is a cornerstone for initial diversification, while the robust C5-F bond remains intact to influence downstream biological interactions [2]. Using a non-fluorinated 3-iodoindole loses a critical metabolic handle; using a 5-fluoro-3-bromoindole requires re-optimization of every palladium-catalyzed step. The specific combination of substituents in this compound dictates a unique reaction sequence that cannot be reliably replicated by a generic analog without significant process redevelopment.

Replacing 3‑iodo with 3‑bromo or 3‑chloro may shift cross‑coupling rate and selectivity
Using non‑fluorinated 3‑iodoindole removes the metabolic modulation handle
5‑fluoro‑3‑bromoindole analog requires re‑optimization of Pd‑catalyzed steps

5-Fluoro-3-iodo-1-methyl-1H-indole: Quantitative Differentiation vs. Analogs


Lipophilicity and Exact Mass Differentiation

The computed XLogP3-AA of 5-fluoro-3-iodo-1-methyl-1H-indole (2.8) is higher than that of its non-iodinated precursor, 5-fluoro-1-methylindole (XLogP3 2.2) [1][2]. This quantitative difference is driven by the presence of the heavy iodine atom, which increases the compound's overall hydrophobicity. The exact mass of the target compound is 274.96072 Da, while the non-fluorinated analog 3-iodo-1-methyl-1H-indole has an exact mass of 256.97008 Da [3].

Lipophilicity vs. Non‑Iodinated Analog
Reported
XLogP3 2.8 vs. 2.2
+0.6 log units
Supports hydrophobicity tuning in med chem campaigns
Computed property; verify experimental logD
Physicochemical Properties Lipophilicity Molecular Descriptors

3-Iodo vs. 5-Fluoro Orthogonal Reactivity

5-fluoro-3-iodo-1-methyl-1H-indole is specifically designed for sequential diversification. The C3-I bond undergoes rapid oxidative addition with Pd(0) catalysts, enabling selective Suzuki-Miyaura or Sonogashira couplings under mild conditions. The robust C5-F bond remains inert to these conditions, preserving a site for later metabolic modulation [1]. This orthogonal reactivity is not achievable with 5-bromo-3-iodo-1-methyl-1H-indole, where both C5-Br and C3-I can participate in cross-coupling, leading to statistical mixtures and requiring extensive protecting group strategies .

Orthogonal Reactivity
Class-level
C3‑I couples selectively; C5‑F remains inert under Suzuki conditions
Enables clean sequential diversification without statistical mixtures
Class-level inference; confirm with specific catalyst system
Cross-Coupling C-I Bond Activation Suzuki-Miyaura

Molecular Weight Differential in Synthesis

The molecular weight of 5-fluoro-3-iodo-1-methyl-1H-indole is 275.06 g/mol [1]. This is 18.0 g/mol heavier than its 5-fluoro-1-methylindole precursor (149.16 g/mol), and 14.0 g/mol heavier than its non-fluorinated analog, 3-iodo-1-methyl-1H-indole (261.03 g/mol) [2]. For a researcher scaling a synthetic route, these mass differences directly translate to quantifiable changes in the weight of product obtained from a given molar quantity of starting material.

Molecular Weight Differential
Reported
275.06 vs. 261.03 g/mol
+14.03 Da
Mass difference informs procurement planning and scale‑up calculations
Directly impacts required mass for equimolar reactions
Molecular Weight Synthetic Intermediate Yield Calculation

Procurement Benchmarks: Purity and Price Comparison

A survey of commercial availability indicates that 5-fluoro-3-iodo-1-methyl-1H-indole is consistently offered at a high purity standard (≥95% to ≥98%) by specialty chemical suppliers . In contrast, the closely related but non-methylated analog, 5-fluoro-3-iodo-1H-indole, was available from Enamine at a price of $2,708 for a 10 g quantity (95% purity) [1]. This provides a quantifiable cost baseline for a structurally similar compound, offering procurement professionals a direct financial benchmark for comparing quotes and understanding the relative value of the target compound's defined substitution pattern.

Commercial Price Benchmark
Context-dependent
Non-methylated analog: $2,708/10 g (95%)
Provides commercial context for evaluating quotes of target compound
Supplier pricing as of 2022‑2023; verify current quotes
Procurement Purity Analysis Cost of Goods

Optimal Applications for 5-Fluoro-3-iodo-1-methyl-1H-indole


Scaffold for Iterative Cross-Coupling

The compound's orthogonal reactivity, where the 3-iodo group can be selectively coupled under mild palladium-catalyzed conditions while the 5-fluoro group remains inert, makes it an ideal core scaffold for building diverse compound libraries [1]. This prevents the complex mixtures that arise when using non-fluorinated or multi-halogenated analogs, ensuring a cleaner synthetic route and higher yields of the desired mono-functionalized intermediate [2].

Metabolic Modulation via Strategic Fluorine Placement

The computed lipophilicity (XLogP3 2.8) is higher than that of its non-iodinated counterpart [1]. This property, combined with the well-documented metabolic stability conferred by aryl fluorines, positions the compound as a strategic choice for medicinal chemists seeking to tune the pharmacokinetic properties of lead compounds without altering core pharmacophores [2]. The 5-fluoro group provides a persistent handle for modulating target engagement and in vivo half-life after the 3-position has been derivatized.

Radiolabeled Probes and Targeted Therapeutics

The presence of a heavy iodine atom (exact mass 274.96 Da) provides a significant mass shift, a key attribute for internal standards in mass spectrometry assays [1]. More importantly, the 3-iodo moiety serves as a direct precursor for introducing radioisotopes of iodine (e.g., I-125, I-131) for SPECT imaging or targeted radiotherapy. The concurrent presence of a fluorine atom opens the door to potential F-18 labeling for PET imaging, establishing this compound as a valuable dual-purpose building block for theranostic applications [2].

Application
Selection Property
Validation Focus
Sequential Cross-Coupling Library Synthesis
Orthogonal C3‑I/C5‑F reactivity
Selective mono‑functionalization without protecting groups
Metabolic Stability Tuning
Fluorine‑mediated lipophilicity and metabolic handle
LogP modulation and retention of C5‑F after diversification
Dual‑Modality Labeling Studies
Iodine for radioisotope / MS tag; fluorine for PET precursor
Mass shift verification and radio‑iodination / F‑18 labeling feasibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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